molecular formula C7H5NO3 B11775693 5-(Furan-2-yl)isoxazol-3(2H)-one

5-(Furan-2-yl)isoxazol-3(2H)-one

Cat. No.: B11775693
M. Wt: 151.12 g/mol
InChI Key: SCWGIWAGNUCJCK-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)isoxazol-3(2H)-one is a heterocyclic compound that features both a furan ring and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)isoxazol-3(2H)-one typically involves the reaction of furan derivatives with isoxazole precursors. One common method involves the cyclization of furan-2-carboxylic acid with hydroxylamine to form the isoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)isoxazol-3(2H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Furan-2-yl)isoxazol-3(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of bacterial cell walls. Its anticancer properties may be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5-(Furan-2-yl)isoxazole-3-carboxylic acid: Similar structure but with a carboxylic acid group.

    5-(Furan-2-yl)isoxazole-3-carbohydrazide: Contains a carbohydrazide group instead of a ketone.

    5-(Furan-2-yl)isoxazol-3-yl)methanol: Contains a hydroxymethyl group instead of a ketone.

Uniqueness

5-(Furan-2-yl)isoxazol-3(2H)-one is unique due to its specific combination of the furan and isoxazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

IUPAC Name

5-(furan-2-yl)-1,2-oxazol-3-one

InChI

InChI=1S/C7H5NO3/c9-7-4-6(11-8-7)5-2-1-3-10-5/h1-4H,(H,8,9)

InChI Key

SCWGIWAGNUCJCK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=O)NO2

Origin of Product

United States

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